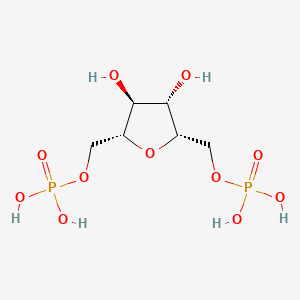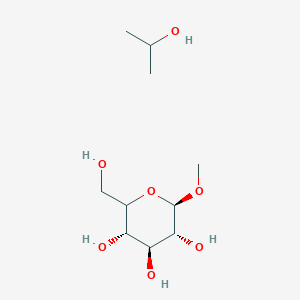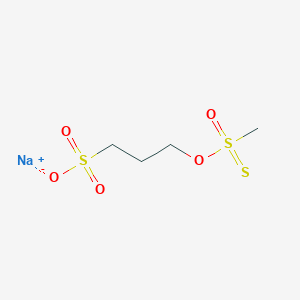
2,5-Anhydroglucitol-1,6-Biphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Anhydroglucitol-1,6-Biphosphate (2,5-AGP) is a sugar phosphate that has been studied for its potential applications in biochemical and physiological research. It is a derivative of glucose and is composed of two glucose molecules linked by an anhydroglucose bridge. It is a naturally occurring compound found in plants and animals, and is also produced synthetically in the laboratory. 2,5-AGP has been studied for its potential applications in a range of areas, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Role in Gluconeogenesis
2,5-Anhydroglucitol-1,6-Biphosphate plays a significant role in the process of gluconeogenesis. It catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This makes it a rate-limiting enzyme in gluconeogenesis .
Interaction with Fructose-1,6-bisphosphatase 1
This compound interacts with the enzyme Fructose-1,6-bisphosphatase 1 in humans . This interaction is crucial for the regulation of glucose metabolism in the body .
Potential Role in Diabetes Research
Research has shown that 1,5-Anhydroglucitol (1,5-AG), a related compound, is sensitive to short-term glucose fluctuations and postprandial hyperglycemia . This suggests that 2,5-Anhydroglucitol-1,6-Biphosphate could potentially have similar properties and could be used in diabetes research.
Blood Glucose Monitoring
Given its sensitivity to glucose fluctuations, 2,5-Anhydroglucitol-1,6-Biphosphate could potentially be used as a nontraditional blood glucose monitoring indicator . This could provide a more accurate measure of short-term glucose levels compared to traditional methods .
Screening for Diabetes
The compound’s potential sensitivity to glucose fluctuations could make it useful for screening for diabetes . Early detection of diabetes can lead to more effective management and treatment of the disease .
Predicting Diabetes Complications
Studies have found that 1,5-AG can be used to predict the perils of diabetes complications such as diabetic nephropathy, diabetic cardiovascular disease, diabetic retinopathy, diabetic pregnancy complications, and diabetic peripheral neuropathy . Given the similarities between 1,5-AG and 2,5-Anhydroglucitol-1,6-Biphosphate, the latter could potentially be used in a similar manner .
Mecanismo De Acción
Target of Action
The primary target of 2,5-Anhydroglucitol-1,6-Biphosphate is Fructose-1,6-bisphosphatase 1 (FBP1) . FBP1 is a regulatory enzyme in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
2,5-Anhydroglucitol-1,6-Biphosphate interacts with its target, FBP1, and catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate in the presence of divalent cations . This action makes it a rate-limiting enzyme in gluconeogenesis .
Biochemical Pathways
The compound plays a crucial role in the gluconeogenesis pathway, which is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . By catalyzing the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, it regulates glucose sensing and insulin secretion of pancreatic beta-cells .
Result of Action
The molecular and cellular effects of the compound’s action involve the regulation of glucose sensing and insulin secretion of pancreatic beta-cells . It appears to modulate glycerol gluconeogenesis in the liver .
Propiedades
IUPAC Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMBXSQDFPTODV-JGWLITMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydroglucitol-1,6-Biphosphate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)







